Febrifugine dihydrochloride

Description

Properties

IUPAC Name |

3-[3-[(2R,3S)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3.2ClH/c20-11(8-14-15(21)6-3-7-17-14)9-19-10-18-13-5-2-1-4-12(13)16(19)22;;/h1-2,4-5,10,14-15,17,21H,3,6-9H2;2*1H/t14-,15+;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDUHYEILHQUTIR-AMTWEWDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(NC1)CC(=O)CN2C=NC3=CC=CC=C3C2=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@H](NC1)CC(=O)CN2C=NC3=CC=CC=C3C2=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32434-42-7 | |

| Record name | Febrifugine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032434427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 32434-42-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FEBRIFUGINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K922TFG9SM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Origin and Molecular Action of Febrifugine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Febrifugine, a quinazolinone alkaloid with potent antimalarial properties, has a rich history rooted in traditional Chinese medicine. Its journey from a herbal remedy to a subject of intense scientific scrutiny has unveiled a unique mechanism of action, targeting a fundamental cellular process. This technical guide provides an in-depth exploration of the origin of Febrifugine and its dihydrochloride salt, its synthesis, and its molecular mechanism of action. We present a compilation of its physicochemical and biological properties, detailed experimental protocols for its evaluation, and a visual representation of its signaling pathway. This document serves as a comprehensive resource for researchers and professionals engaged in the development of novel therapeutics based on this remarkable natural product.

Introduction

For over two millennia, the roots of the Chinese herb Chang Shan (Dichroa febrifuga Lour.) have been utilized in traditional Chinese medicine to treat fevers, particularly those associated with malaria.[1] The active principle responsible for this therapeutic effect was isolated in the mid-20th century and identified as Febrifugine.[1] Despite its potent antimalarial activity, the clinical development of Febrifugine was hampered by its adverse side effects, including nausea and vomiting.[1]

Subsequent research focused on synthesizing derivatives with an improved therapeutic index, leading to the creation of compounds like Halofuginone.[1] Febrifugine is often prepared as a dihydrochloride salt to enhance its solubility and facilitate its use in research and pharmaceutical formulations. This guide delves into the scientific journey of Febrifugine dihydrochloride, from its natural origins to its intricate interactions at the molecular level.

Physicochemical and Biological Properties

This compound is the salt form of the naturally occurring alkaloid. The addition of two hydrochloride moieties increases its polarity and, consequently, its solubility in aqueous solutions, a desirable characteristic for a drug candidate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₆H₂₁Cl₂N₃O₃ | [2] |

| Molecular Weight | 374.26 g/mol | [2] |

| CAS Number | 32434-42-7 | [2] |

| Appearance | Solid | [3] |

| Solubility | Soluble in DMSO | [2] |

Table 2: In Vitro Biological Activity of Febrifugine and its Analogs

| Compound | Target Organism/Cell Line | IC₅₀ / EC₅₀ | Reference |

| Febrifugine | Plasmodium falciparum (3D7) | 4.0 nM (EC₅₀) | [4] |

| Febrifugine | Plasmodium falciparum (Dd2) | - (eIF2α phosphorylation) | [4] |

| This compound | Bladder Cancer Cells (T24) | 0.02 µM | [4] |

| This compound | Bladder Cancer Cells (SW780) | 0.018 µM | [4] |

| Halofuginone | Plasmodium berghei | 10x more efficacious than Febrifugine (in vivo) | [5] |

| Febrifugine Analog (WR222048) | P. falciparum (W2 and D6) | <5 ng/ml | [5] |

| Febrifugine Analog (WR139672) | P. falciparum (W2 and D6) | <5 ng/ml | [5] |

Synthesis of this compound

The total synthesis of Febrifugine has been a subject of interest for organic chemists, with several routes being developed since its structure was elucidated. The preparation of this compound is a subsequent acid-base reaction.

Experimental Protocol: Synthesis of Febrifugine and its Dihydrochloride Salt

This protocol is a generalized representation based on synthetic strategies reported in the literature.[6][7][8][9]

Part 1: Synthesis of the Febrifugine Core Structure

The synthesis of the Febrifugine backbone typically involves the coupling of a quinazolinone moiety with a protected 3-hydroxy-2-piperidine fragment. A common strategy is outlined below:

-

Preparation of the Quinazolinone Moiety: Starting from an appropriate anthranilic acid derivative, the quinazolinone ring is constructed through cyclization reactions.

-

Synthesis of the Piperidine Fragment: The chiral 3-hydroxy-2-piperidine component is often synthesized from a suitable starting material like a protected amino acid or through asymmetric synthesis.

-

Coupling Reaction: The quinazolinone and piperidine fragments are coupled, often via an N-alkylation reaction, to form the core structure of Febrifugine.

-

Deprotection: Any protecting groups used during the synthesis are removed to yield the final Febrifugine molecule.

Part 2: Formation of the Dihydrochloride Salt

-

Dissolution: The synthesized Febrifugine free base is dissolved in a suitable organic solvent, such as methanol or ethanol.

-

Acidification: A solution of hydrochloric acid (HCl) in an organic solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise to the Febrifugine solution with stirring. Typically, at least two molar equivalents of HCl are used to ensure the formation of the dihydrochloride salt, as Febrifugine has two basic nitrogen atoms.

-

Precipitation and Isolation: The this compound salt, being less soluble in the organic solvent, will precipitate out of the solution. The precipitate is then collected by filtration, washed with a small amount of the solvent to remove any unreacted starting materials, and dried under vacuum to yield the final product.

-

Characterization: The identity and purity of the synthesized this compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.[5]

Mechanism of Action: Inhibition of Prolyl-tRNA Synthetase and Activation of the Amino Acid Response Pathway

The molecular mechanism underlying the diverse biological activities of Febrifugine and its derivatives remained elusive for many years. Recent studies have revealed that its primary target is the enzyme prolyl-tRNA synthetase (PRS).[10][11][12]

Signaling Pathway of Febrifugine Action

Febrifugine acts as a competitive inhibitor of proline, binding to the active site of PRS.[10] This inhibition prevents the charging of tRNA with proline, leading to an accumulation of uncharged prolyl-tRNA. The accumulation of uncharged tRNA is a cellular stress signal that activates the Amino Acid Response (AAR) pathway.[10][13]

The key mediator of the AAR pathway is the protein kinase GCN2 (General Control Nonderepressible 2).[14][15][16][17] Under normal conditions, GCN2 is in an inactive state. However, the binding of uncharged tRNA to its regulatory domain induces a conformational change, leading to its activation. Activated GCN2 then phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α). Phosphorylated eIF2α inhibits global protein synthesis but selectively enhances the translation of certain mRNAs, such as that of the transcription factor ATF4 (Activating Transcription Factor 4). ATF4, in turn, upregulates the expression of genes involved in amino acid synthesis and stress response.

References

- 1. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Parasite | TargetMol [targetmol.com]

- 3. The cytoplasmic prolyl-tRNA synthetase of the malaria parasite is a dual-stage target of febrifugine and its analogs [scholarworks.indianapolis.iu.edu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Antimalarial Activities and Therapeutic Properties of Febrifugine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of febrifugine analogues as potential antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of febrifugine derivatives and development of an effective and safe tetrahydroquinazoline-type antimalarial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of febrifugine analogues as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and antimalarial evaluation of some 4-quinazolinone derivatives based on febrifugine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Cytoplasmic Prolyl-tRNA Synthetase of the Malaria Parasite is a Dual-Stage Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The cytoplasmic prolyl-tRNA synthetase of the malaria parasite is a dual-stage target of febrifugine and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Activation of Gcn2 in response to different stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The tRNA-binding moiety in GCN2 contains a dimerization domain that interacts with the kinase domain and is required for tRNA binding and kinase activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

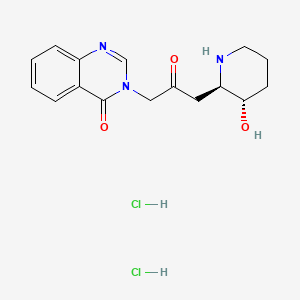

Chemical structure of Febrifugine dihydrochloride

An In-depth Technical Guide to the Chemical Structure of Febrifugine Dihydrochloride

Introduction

Febrifugine is a quinazolinone alkaloid originally isolated from the Chinese herb Chang Shan (Dichroa febrifuga Lour.), which has a long history in traditional Chinese medicine for treating malaria-induced fevers.[1][2] The dihydrochloride salt of febrifugine is a common form used in research. While febrifugine exhibits potent antimalarial activity, its clinical development has been hampered by side effects, notably liver toxicity.[1] This has spurred the development of numerous analogues, such as halofuginone, in an effort to separate the therapeutic effects from the toxicity.[3][4][5]

This guide provides a comprehensive overview of the chemical structure of this compound, including its physicochemical properties, spectroscopic data, and biological mechanism of action, with a focus on the underlying signaling pathways. Detailed experimental protocols for its isolation, synthesis, and biological evaluation are also presented for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The chemical identity and key physical properties of this compound are summarized below.

| Identifier | Value |

| IUPAC Name | 3-[3-[(2R,3S)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;dihydrochloride[6] |

| Molecular Formula | C₁₆H₁₉N₃O₃ · 2HCl[7] or C₁₆H₂₁Cl₂N₃O₃[6][8] |

| Molecular Weight | 374.26 g/mol [8][9][10] |

| CAS Number | 32434-42-7[6][7][8][9] |

| SMILES | O=C1N(CC(C[C@H]2NCCC[C@@H]2O)=O)C=NC3=C1C=CC=C3.Cl.Cl[9] |

| InChI Key | RDUHYEILHQUTIR-AMTWEWDESA-N[7][8] |

| Appearance | White to off-white solid[9] |

| Solubility | Soluble in DMSO and water (15 mg/mL).[7][11] |

Spectroscopic Data

Detailed spectroscopic data for febrifugine and its analogues are crucial for structural elucidation and confirmation. Below are representative data from the literature.

| Spectroscopic Data for Febrifugine Analogue (Hydrochloride Salt)[1] | |

| ¹H NMR (CD₃OD) | 9.54 (s, 1H), 9.19 (d, J = 7.5 Hz, 1H), 8.71 (s, 1H), 8.13 (d, J = 7.5 Hz, 1H), 5.07 (d, J = 17.4 Hz, 1H), 4.90 (d, J = 17.4 Hz, 1H), 4.39 (m, 1H), 4.18 (m, 1H), 3.46-3.41 (m, 2H), 2.94 (m, 1H), 2.85 (dd, J = 15.1 and 6.1 Hz, 1H), 2.23 (m, 1H), 1.87 (m, 1H) |

| ¹³C NMR (CD₃OD) | 202.6, 166.6, 163.6, 159.1, 154.5, 149.0, 147.1, 135.2, 80.3, 56.9, 55.3, 50.9, 44.3, 35.6 |

| HRESIMS m/z | 311.1128 [M+Na]⁺ (calcd for C₁₄H₁₆N₄NaO₃⁺, 311.1120) |

Biological Activity and Mechanism of Action

Febrifugine and its derivatives exhibit a range of biological activities, including antimalarial, anticancer, antifibrotic, and anti-inflammatory effects.[3][10] Its primary mechanism of action involves the inhibition of prolyl-tRNA synthetase (ProRS), a crucial enzyme in protein synthesis.[11][12]

Signaling Pathway

The inhibition of ProRS by febrifugine leads to the accumulation of uncharged prolyl-tRNA, which in turn activates the Amino Acid Response (AAR) pathway, a cellular stress response.[12] This activation mimics a state of proline starvation. A key event in the AAR pathway is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).[9][12] This leads to a general attenuation of protein synthesis but allows for the preferential translation of specific mRNAs, such as that for the transcription factor ATF4, which helps the cell adapt to the stress. Unlike other amino acid sensing pathways, the AAR pathway activated by febrifugine does not appear to directly inhibit mTORC1 signaling.[12]

A related analogue, halofuginone, has also been shown to inhibit the TGF-β signaling pathway by preventing the phosphorylation of Smad3, which is implicated in its antifibrotic effects.[3][13]

Caption: Febrifugine's mechanism via the Amino Acid Response pathway.

Experimental Protocols

Isolation of Febrifugine from Dichroa febrifuga

A modified method for the extraction of febrifugine from the dried roots of D. febrifuga has been reported.[2]

-

Maceration : Grind 5 kg of the dried roots and macerate in 14 liters of methanol at room temperature for one week.

-

Extraction : Filter the mixture and evaporate the solvent to yield a crude methanol extract.

-

Acidification : Suspend the crude extract in 130 ml of 0.1 M HCl.

-

Purification : Further purification steps, such as liquid-liquid extraction and chromatography, are required to isolate pure febrifugine.

In Vitro Antimalarial Susceptibility Assay

The efficacy of febrifugine and its analogues against Plasmodium falciparum can be determined using a semiautomated microdilution technique that measures the incorporation of [³H]hypoxanthine.[2]

-

Parasite Culture : Cultivate chloroquine-sensitive (e.g., D6 strain) and chloroquine-resistant (e.g., W2 strain) P. falciparum in RPMI 1640 medium with 6% human erythrocytes supplemented with 10% human serum.

-

Drug Dilution : Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

-

Incubation : Add the parasite culture to the wells and incubate.

-

Radiolabeling : Add [³H]hypoxanthine to each well and incubate further to allow for incorporation into parasitic DNA.

-

Measurement : Harvest the parasites and measure the amount of incorporated radioactivity using a scintillation counter.

-

Data Analysis : Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the drug concentration.

Caption: Workflow for in vitro antimalarial susceptibility testing.

In Vivo Efficacy Study in a Mouse Model

The in vivo antimalarial activity can be assessed in mice infected with Plasmodium berghei.[7][9]

-

Animal Model : Use male ICR mice (6 weeks of age).

-

Infection : Infect the mice with the erythrocytic stage of Plasmodium berghei NK65.

-

Drug Administration : Administer this compound orally (e.g., 1 mg/kg/day) for a specified period (e.g., 3 consecutive days) before or after parasite infection.

-

Monitoring : Monitor parasitemia levels by examining Giemsa-stained blood smears and record mortality.

-

Evaluation : Compare the parasitemia levels and survival rates between the treated and control groups to evaluate the drug's efficacy.

Conclusion

This compound remains a compound of significant interest due to its potent biological activities, particularly its antimalarial effects. Understanding its chemical structure, physicochemical properties, and mechanism of action is crucial for the rational design of new analogues with improved therapeutic indices. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the potential of febrifugine and its derivatives in drug discovery and development. The elucidation of its interaction with prolyl-tRNA synthetase and the subsequent activation of the Amino Acid Response pathway provides a clear molecular basis for its activity and a target for future therapeutic interventions.

References

- 1. Synthesis and biological evaluation of febrifugine analogues as potential antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimalarial Activities and Therapeutic Properties of Febrifugine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Febrifugine analogue compounds: synthesis and antimalarial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemical synthesis of febrifugine and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C16H21Cl2N3O3 | CID 25112190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. xcessbio.com [xcessbio.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound | Parasite | TargetMol [targetmol.com]

- 11. abmole.com [abmole.com]

- 12. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Febrifugine Dihydrochloride: A Quinazolinone Alkaloid with Diverse Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Febrifugine, a quinazolinone alkaloid first isolated from the plant Dichroa febrifuga, and its dihydrochloride salt, have garnered significant scientific interest due to their potent biological activities.[1] Initially recognized for its traditional use in treating malaria, recent research has unveiled a broader therapeutic potential for febrifugine dihydrochloride, encompassing anticancer, anti-inflammatory, and antifibrotic properties.[2][3] This technical guide provides a comprehensive overview of this compound, with a focus on its chemical characteristics, mechanism of action, quantitative biological data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutics.

Chemical Properties and Structure

Febrifugine is a quinazolinone alkaloid characterized by a quinazolinone ring linked to a piperidine moiety.[1] The dihydrochloride salt is a more stable and soluble form used in research.

-

Chemical Name: 3-{3-[(2R,3S)-3-hydroxypiperidin-2-yl]-2-oxopropyl}-3,4-dihydroquinazolin-4-one dihydrochloride[4]

-

Molecular Formula: C₁₆H₂₁Cl₂N₃O₃[5]

-

Molecular Weight: 374.26 g/mol

-

CAS Number: 32434-42-7[4]

Mechanism of Action: The Amino Acid Response Pathway

The primary mechanism of action of febrifugine and its derivatives is the inhibition of prolyl-tRNA synthetase (ProRS), an essential enzyme for protein synthesis.[6] This inhibition leads to an accumulation of uncharged tRNA, which triggers the Amino Acid Response (AAR) pathway, a cellular stress response pathway.

Activation of the AAR pathway is mediated by the protein kinase General Control Nonderepressible 2 (GCN2). GCN2, upon sensing the accumulation of uncharged tRNA, phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[7] This phosphorylation event leads to a global reduction in protein synthesis, thereby conserving cellular resources. However, it also selectively enhances the translation of certain mRNAs, such as that of the transcription factor ATF4, which in turn regulates the expression of genes involved in amino acid metabolism and stress adaptation.

Quantitative Biological Data

The following tables summarize the in vitro efficacy and cytotoxicity, as well as the in vivo pharmacokinetic parameters of febrifugine and its dihydrochloride salt.

Table 1: In Vitro Efficacy of Febrifugine and this compound

| Target Organism/Cell Line | Assay | Compound | IC₅₀ / EC₅₀ | Reference |

| Plasmodium falciparum (3D7 strain) | Antimalarial Activity | Febrifugine | EC₅₀: 4.0 nM | [8] |

| Plasmodium falciparum | [³H]hypoxanthine uptake | Febrifugine | IC₅₀: 0.141 - 290 ng/mL | [3] |

| T24 (Bladder Cancer) | Proliferation | Febrifugine | IC₅₀: 0.02 µM | [9] |

| SW780 (Bladder Cancer) | Proliferation | Febrifugine | IC₅₀: 0.018 µM | [9] |

| Leishmania donovani (promastigotes) | Antileishmanial Activity | This compound | IC₅₀: 7.16 ± 1.39 nM | [10] |

Table 2: In Vitro Cytotoxicity of Febrifugine and this compound

| Cell Line | Assay | Compound | CC₅₀ | Reference |

| Mammalian Neuronal (NG108) | Cytotoxicity | Febrifugine | Selectivity Index: >1,000 | [3] |

| Mammalian Macrophage (J744) | Cytotoxicity | Febrifugine | Selectivity Index: 50-100x less sensitive than parasites | [3] |

| Mammalian Cells | Cytotoxicity | This compound | CC₅₀: 451 ± 12.73 nM | [10] |

| WPMY-1 (Healthy Prostate) | Resazurin Assay | Febrifugine | Active, but not selectively toxic | [11] |

| PC-3 (Prostate Cancer) | Resazurin Assay | Febrifugine | Active, but not selectively toxic | [11] |

Table 3: Pharmacokinetic Parameters of Febrifugine in Rats

| Administration Route | Dose | T₁/₂ (h) | AUC₀-t (ng·h/mL) | CL (L/kg·h) | Reference |

| Intravenous | 1 mg/kg | 3.2 ± 1.6 | 1607.5 ± 334.1 | 1.2 ± 0.2 | [9] |

| Oral | 5 mg/kg | 2.6 ± 0.5 | 2208.6 ± 253.1 | 2.6 ± 0.3 | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the study of this compound.

In Vitro Antimalarial Susceptibility Assay ([³H]hypoxanthine Incorporation)

This assay measures the inhibition of Plasmodium falciparum growth by quantifying the incorporation of radiolabeled hypoxanthine into the parasite's DNA.

Protocol:

-

Parasite Culture: Synchronized ring-stage P. falciparum parasites are cultured in hypoxanthine-free complete medium to a parasitemia of 0.5% and a hematocrit of 2%.[5]

-

Drug Dilution: this compound is serially diluted in hypoxanthine-free complete medium.

-

Plating: 200 µL of the parasite culture is added to each well of a 96-well microtiter plate containing the drug dilutions.

-

Initial Incubation: The plates are incubated for 24 hours at 37°C in a standard gas environment (5% CO₂, 5% O₂, 90% N₂).[5]

-

Radiolabeling: 1 µCi of [³H]hypoxanthine is added to each well.[5]

-

Final Incubation: The plates are incubated for an additional 48 hours under the same conditions.[5]

-

Harvesting: The plates are frozen at -80°C and then thawed to lyse the cells. The cell lysates are harvested onto glass fiber filters.[5]

-

Measurement: The radioactivity on the filters is measured using a scintillation counter.[11]

-

Data Analysis: The 50% inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition against the drug concentration.

In Vitro Cytotoxicity Assay (Resazurin-Based)

This assay assesses the cytotoxicity of a compound by measuring the metabolic activity of cells. Viable cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a desired exposure period (e.g., 48 or 72 hours).[9]

-

Resazurin Addition: Add resazurin solution (final concentration typically 0.15 mg/mL) to each well.[9]

-

Incubation: Incubate the plates for 1-4 hours at 37°C, protected from light.[9]

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a microplate reader.[9]

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of viable cells against the compound concentration.

In Vivo Antimalarial Efficacy Study in Mice

This protocol describes the evaluation of the in vivo antimalarial activity of this compound in a mouse model of malaria.

Protocol:

-

Infection: Infect the mice with Plasmodium berghei or another suitable rodent malaria parasite.

-

Drug Administration: Administer this compound orally or via another desired route at various dosages. For oral administration, the compound can be dissolved in a suitable vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[12] A typical oral dose for antimalarial efficacy in mice is 1 mg/kg/day.[12]

-

Monitoring: Monitor parasitemia daily by preparing thin blood smears from the tail vein and staining with Giemsa.

-

Endpoint: The primary endpoints are the reduction in parasitemia and the survival of the mice.

Conclusion

This compound is a quinazolinone alkaloid with a well-defined mechanism of action involving the inhibition of prolyl-tRNA synthetase and the subsequent activation of the Amino Acid Response pathway. Its potent in vitro and in vivo activities against various pathogens and cancer cell lines, coupled with a growing understanding of its pharmacology, position it as a promising lead compound for the development of novel therapeutics. The data and protocols presented in this guide provide a solid foundation for further research and development efforts aimed at harnessing the full therapeutic potential of this multifaceted molecule.

References

- 1. Cytokine and antibody production during the course of resolution in Plasmodium yoelii 17XL-infected BALB/c mice treated with febrifugine and isofebrifugine mixture from leaves of Hydrangea macrophylla var. Otaksa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antimalarial Activities and Therapeutic Properties of Febrifugine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. Gcn2 eIF2α kinase mediates combinatorial translational regulation through nucleotide motifs and uORFs in target mRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. This compound as a new oral chemotherapeutic agent against visceral leishmaniasis infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iddo.org [iddo.org]

- 12. researchgate.net [researchgate.net]

The Biological Activity of Febrifugine: A Technical Guide for Researchers

An In-depth Examination of the Bioactive Alkaloid from Dichroa febrifuga

Febrifugine, a quinazolinone alkaloid isolated from the roots of the traditional Chinese herb Dichroa febrifuga (Chang Shan), has garnered significant scientific interest for its potent and diverse biological activities. Historically used for its antimalarial properties, recent research has unveiled its potential as an anti-inflammatory, anticancer, and anti-fibrotic agent. This technical guide provides a comprehensive overview of the biological activities of febrifugine, with a focus on its mechanisms of action, quantitative data, and detailed experimental protocols to aid researchers and drug development professionals.

Core Mechanism of Action: Targeting Protein Synthesis and Signaling Pathways

Febrifugine exerts its pleiotropic effects primarily through two distinct molecular mechanisms: the inhibition of prolyl-tRNA synthetase (ProRS) and the modulation of the Transforming Growth Factor-β (TGF-β) signaling pathway.

The primary molecular target of febrifugine and its halogenated analog, halofuginone, is prolyl-tRNA synthetase (ProRS) , a crucial enzyme responsible for attaching proline to its corresponding tRNA molecule during protein synthesis.[1] By competitively inhibiting ProRS, febrifugine leads to an accumulation of uncharged prolyl-tRNAs, mimicking a state of proline starvation.[1] This triggers the Amino Acid Response (AAR) pathway , a cellular stress response pathway.[1] A key event in the AAR pathway is the activation of the kinase General Control Nonderepressible 2 (GCN2), which then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation event leads to a global reduction in protein synthesis while selectively upregulating the translation of specific stress-responsive genes, such as Activating Transcription Factor 4 (ATF4).[2][3] This mechanism is central to febrifugine's antimalarial, anti-inflammatory, and anticancer effects.

A second key mechanism of action for febrifugine and its derivatives is the inhibition of the TGF-β signaling pathway .[4] Specifically, it has been shown to inhibit the phosphorylation of Smad3, a key downstream effector of the TGF-β receptor.[5] The TGF-β pathway plays a critical role in fibrosis, the excessive formation of scar tissue.[6] By inhibiting Smad3 phosphorylation, febrifugine can block the downstream signaling cascade that leads to the expression of fibrotic genes, such as those encoding collagens.[1][6] This activity underlies its potential as an anti-fibrotic agent.

Quantitative Biological Activity Data

The following tables summarize the reported in vitro potencies of febrifugine and its analog halofuginone across various biological assays.

Table 1: Antimalarial Activity of Febrifugine and Halofuginone against Plasmodium falciparum

| Compound | P. falciparum Strain | IC50 (nM) | Reference |

| Febrifugine | 3D7 (Chloroquine-sensitive) | ~1-10 | [7] |

| Febrifugine | Dd2 (Chloroquine-resistant) | Increased IC50 with proline addition | [1] |

| Febrifugine Analogue (DF-1, 3'-keto derivative) | Not Specified | 20 | [8] |

| Febrifugine Analogue (DF-2, reduction product) | Not Specified | 20 | [8] |

| Febrifugine Analogue (Cyclic derivative 9) | Not Specified | 3.7 | [8] |

| Febrifugine Analogue (Cyclic derivative 10) | Not Specified | 8.6 | [8] |

| Halofuginone | D6 (Chloroquine-sensitive) | 0.141 ng/mL | [5] |

| Halofuginone | W2 (Chloroquine-resistant) | 0.290 ng/mL | [5] |

| Halofuginone | Not Specified | 11 | |

| Halofuginone | Dd2 | Increased IC50 with proline addition | [1] |

Table 2: Anticancer Activity of Febrifugine

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| T24 | Bladder Cancer | 0.02 | |

| SW780 | Bladder Cancer | 0.018 | |

| A549 | Lung Carcinoma | Not specified for febrifugine, but analogues showed activity | |

| PC3 | Prostate Cancer | Not specified for febrifugine, but analogues showed activity | [4] |

| K562 | Leukemia | Not specified for febrifugine, but analogues showed activity | [4] |

| MCF7 | Breast Cancer | Not specified for febrifugine, but analogues showed activity | [4] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by febrifugine and a general workflow for its biological activity assessment.

Detailed Experimental Protocols

The following are synthesized protocols for key experiments based on methodologies reported in the literature. These should be adapted and optimized for specific experimental conditions.

Prolyl-tRNA Synthetase (ProRS) Inhibition Assay

Objective: To determine the inhibitory effect of febrifugine on the enzymatic activity of ProRS.

Principle: This assay measures the incorporation of a radiolabeled amino acid ([³H]proline) into tRNA by ProRS. A decrease in radioactivity in the presence of the inhibitor indicates enzymatic inhibition.

Materials:

-

Purified recombinant ProRS enzyme

-

[³H]proline

-

Yeast or human total tRNA

-

ATP, MgCl₂, Tris-HCl buffer

-

Febrifugine or test compounds

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation cocktail and counter

Protocol:

-

Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, and tRNA.

-

Add varying concentrations of febrifugine or vehicle control to the reaction mixture.

-

Initiate the reaction by adding the purified ProRS enzyme and [³H]proline.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding cold 10% TCA to precipitate the tRNA.

-

Collect the precipitated tRNA on glass fiber filters by vacuum filtration.

-

Wash the filters with cold 5% TCA and then ethanol to remove unincorporated [³H]proline.

-

Dry the filters and place them in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each febrifugine concentration relative to the vehicle control and determine the IC50 value.

In Vitro Antimalarial Activity Assay ([³H]Hypoxanthine Incorporation)

Objective: To assess the inhibitory effect of febrifugine on the growth of Plasmodium falciparum in vitro.

Principle: P. falciparum salvages purines from the host for nucleic acid synthesis. This assay measures the incorporation of radiolabeled hypoxanthine ([³H]hypoxanthine) into the parasite's DNA, which is proportional to its growth.

Materials:

-

Synchronized ring-stage P. falciparum culture (e.g., 3D7 or Dd2 strain)

-

Complete RPMI 1640 medium with human serum and erythrocytes

-

[³H]hypoxanthine

-

Febrifugine or test compounds

-

96-well microplates

-

Cell harvester and glass fiber filters

-

Scintillation cocktail and counter

Protocol:

-

Prepare serial dilutions of febrifugine in complete culture medium in a 96-well plate.

-

Add the synchronized parasite culture (e.g., 1% parasitemia, 2% hematocrit) to each well.

-

Incubate the plate in a candle jar or a controlled gas environment (5% CO₂, 5% O₂, 90% N₂) at 37°C for 24-48 hours.

-

Add [³H]hypoxanthine to each well and incubate for another 18-24 hours.

-

Harvest the contents of each well onto glass fiber filters using a cell harvester.

-

Wash the filters to remove unincorporated radiolabel.

-

Dry the filters and measure the radioactivity using a scintillation counter.

-

Determine the IC50 value by plotting the percentage of growth inhibition against the log of the febrifugine concentration.

Cell Proliferation Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of febrifugine on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.

Materials:

-

Cancer cell line of interest (e.g., T24, SW780)

-

Complete cell culture medium

-

Febrifugine or test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Replace the medium with fresh medium containing serial dilutions of febrifugine. Include a vehicle control.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value.

Western Blot Analysis for Phosphorylated Proteins

Objective: To detect the phosphorylation status of key signaling proteins (e.g., eIF2α, Smad3) in response to febrifugine treatment.

Principle: Western blotting uses specific antibodies to detect proteins that have been separated by size using gel electrophoresis. Phospho-specific antibodies allow for the detection of the phosphorylated, active forms of signaling proteins.

Materials:

-

Cells of interest (e.g., cancer cells, fibroblasts)

-

Febrifugine

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (total and phospho-specific for eIF2α and Smad3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat cells with febrifugine at various concentrations and time points.

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-eIF2α or anti-phospho-Smad3) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., total eIF2α or total Smad3) or a housekeeping protein (e.g., β-actin or GAPDH).

Conclusion

Febrifugine, a natural product with a long history in traditional medicine, continues to be a valuable lead compound for drug discovery. Its well-defined mechanisms of action, targeting fundamental cellular processes such as protein synthesis and key signaling pathways, provide a solid foundation for its development as an antimalarial, anticancer, anti-inflammatory, and anti-fibrotic agent. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research into the therapeutic potential of this remarkable molecule. As with any potent bioactive compound, further studies are warranted to optimize its efficacy and minimize its toxicity for clinical applications.

References

- 1. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antimalarial Activities and Therapeutic Properties of Febrifugine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Cytoplasmic Prolyl-tRNA Synthetase of the Malaria Parasite is a Dual-Stage Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potent antimalarial febrifugine analogues against the plasmodium malaria parasite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

Febrifugine Dihydrochloride: A Technical Whitepaper on its Antimalarial Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Febrifugine, a quinazolinone alkaloid originally isolated from the plant Dichroa febrifuga, has long been recognized for its potent antimalarial activity. This technical guide provides an in-depth analysis of the antimalarial properties of its dihydrochloride salt, focusing on its mechanism of action, efficacy, and the experimental methodologies used in its evaluation. Febrifugine and its derivatives have demonstrated significant activity against Plasmodium falciparum, including chloroquine-resistant strains.[1][2] Its clinical development, however, has been hampered by adverse side effects, notably liver toxicity.[1][2] This has spurred research into synthetic analogues with improved therapeutic indices.[3][4][5] This document consolidates key quantitative data, details experimental protocols, and visualizes the underlying biological pathways and experimental workflows to serve as a comprehensive resource for researchers in the field of antimalarial drug discovery.

Mechanism of Action

Febrifugine dihydrochloride exerts its antimalarial effects through a dual mechanism, primarily targeting the parasite's protein synthesis machinery and also impacting its detoxification process.

Inhibition of Prolyl-tRNA Synthetase (PRS)

The primary molecular target of febrifugine and its analogues is the cytoplasmic prolyl-tRNA synthetase (PRS) of Plasmodium falciparum (PfcPRS).[6][7] By competitively inhibiting PRS, febrifugine prevents the charging of tRNA with proline, leading to an accumulation of uncharged tRNAPro.[3] This mimics a state of proline starvation within the parasite, activating the amino acid response (AAR) pathway.[3][8] The subsequent disruption of protein synthesis is a key factor in the parasite's growth inhibition and death.[6] This mechanism is also responsible for the activity of febrifugine derivatives against the liver stages of the parasite, making it a target for dual-stage antimalarials.[7][9]

Impairment of Hemozoin Formation

An earlier proposed mechanism of action for febrifugine is the impairment of hemozoin formation.[1][10][11] During its intraerythrocytic stage, the malaria parasite digests large amounts of host hemoglobin, releasing toxic free heme.[12] The parasite detoxifies this heme by crystallizing it into an inert substance called hemozoin.[12][13] Febrifugine is thought to interfere with this process, leading to an accumulation of toxic heme and subsequent parasite death.[10][11]

Quantitative Data

The antimalarial activity of febrifugine has been quantified through various in vitro and in vivo studies. The following tables summarize key efficacy and toxicity data.

Table 1: In Vitro Antimalarial Activity of Febrifugine against P. falciparum

| P. falciparum Strain | Chloroquine Sensitivity | IC50 (nM) | Reference |

| 3D7 | Sensitive | 1.9 ± 0.4 | [1] |

| 3D7 | Sensitive | 4.0 | [14] |

| D6 | Sensitive | < 5 ng/mL | [4] |

| DD2 | Resistant | 2.1 ± 0.4 | [1] |

| K1 | Resistant | 2.0 ± 0.3 | [1] |

| TM6 | Resistant | 3.1 ± 0.6 | [1] |

| V1S | Resistant | 4.2 ± 0.7 | [1] |

| W2 | Resistant | < 5 ng/mL | [4] |

Note: ng/mL values are presented as reported in the source; conversion to nM requires the molecular weight of the specific febrifugine salt used, which was not always provided.

Table 2: In Vivo Antimalarial Activity and Toxicity of Febrifugine and Analogues

| Compound | Animal Model | P. falciparum Strain | Efficacy Metric | Dose | Result | Reference |

| Febrifugine | Duck | P. lophurae | Activity Comparison | - | ~100x more active than quinine | [15] |

| Febrifugine | Rhesus Monkey | P. cynomolgi | Activity Comparison | - | ~50x more active than quinine | [4] |

| Analogue 7 | Aotus Monkey | FVO (CQ-Resistant) | 50% Curative Dose | 2 mg/kg/day | - | [10] |

| Analogue 7 | Aotus Monkey | FVO (CQ-Resistant) | 100% Curative Dose | 8 mg/kg/day | - | [10] |

Experimental Protocols

The evaluation of the antimalarial properties of this compound relies on standardized in vitro and in vivo assays.

In Vitro Drug Susceptibility Assay

A common method to determine the in vitro antimalarial activity is the [3H]-hypoxanthine incorporation assay.[4][16]

Objective: To determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum.

Methodology:

-

Parasite Culture: Asynchronous cultures of P. falciparum strains (e.g., 3D7, Dd2) are maintained in human erythrocytes at a defined hematocrit in RPMI 1640 medium supplemented with human serum or Albumax I, under a low oxygen atmosphere (5% CO2, 5% O2, 90% N2) at 37°C.[1][2]

-

Drug Dilution: this compound is serially diluted in culture medium and added to a 96-well microtiter plate.

-

Incubation: Parasitized erythrocytes are added to the wells to achieve a starting parasitemia of approximately 0.5-1%. The plates are incubated for 48-72 hours.

-

Radiolabeling: [3H]-hypoxanthine is added to each well, and the plates are incubated for an additional 18-24 hours. The parasite incorporates the radiolabel into its nucleic acids.

-

Harvesting and Scintillation Counting: The cells are harvested, and the amount of incorporated [3H]-hypoxanthine is measured using a scintillation counter.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of [3H]-hypoxanthine incorporation against the logarithm of the drug concentration.

In Vivo Antimalarial Efficacy Assay (4-Day Suppressive Test)

The Peters' 4-day suppressive test is a standard method for evaluating the in vivo efficacy of antimalarial compounds in a murine model.[1][17][18]

Objective: To assess the ability of a compound to suppress parasitemia in Plasmodium berghei-infected mice.

Methodology:

-

Infection: Mice (e.g., Swiss Webster or BALB/c) are inoculated intraperitoneally or intravenously with a standardized number of P. berghei-infected erythrocytes.[1][18][19]

-

Drug Administration: Treatment with this compound (or vehicle control) commences 2-4 hours post-infection and continues daily for four consecutive days (Day 0 to Day 3).[1] The drug can be administered orally or via subcutaneous/intraperitoneal injection.[17]

-

Monitoring Parasitemia: On Day 4, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopic examination.

-

Data Analysis: The average parasitemia of the treated group is compared to that of the vehicle-treated control group, and the percentage of parasite growth inhibition is calculated.

Conclusion

This compound remains a compound of significant interest in the field of antimalarial research due to its high potency and distinct mechanism of action. While its clinical utility has been limited by toxicity, it serves as a crucial lead compound for the development of new antimalarials. The inhibition of P. falciparum prolyl-tRNA synthetase is a validated and promising target for drug development. Further research focused on synthesizing analogues of febrifugine with an improved safety profile, while retaining the essential pharmacophore, is a viable strategy for advancing the fight against malaria. This guide provides a foundational understanding of the technical aspects of this compound's antimalarial properties to aid in these future research and development endeavors.

References

- 1. mmv.org [mmv.org]

- 2. iddo.org [iddo.org]

- 3. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimalarial Activities and Therapeutic Properties of Febrifugine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A murine malaria protocol for characterizing transmission blocking benefits of antimalarial drug combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Cytoplasmic Prolyl-tRNA Synthetase of the Malaria Parasite is a Dual-Stage Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The cytoplasmic prolyl-tRNA synthetase of the malaria parasite is a dual-stage target of febrifugine and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The cytoplasmic prolyl-tRNA synthetase of the malaria parasite is a dual-stage target of febrifugine and its analogs [scholarworks.indianapolis.iu.edu]

- 10. Febrifugine analogue compounds: synthesis and antimalarial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of febrifugine analogues as potential antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hemozoin and antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hemozoin: a Complex Molecule with Complex Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. In vitro effects of febrifugine on Schistosoma mansoni adult worms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. med.nyu.edu [med.nyu.edu]

Febrifugine Dihydrochloride's Effect on Plasmodium falciparum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Febrifugine, a quinazolinone alkaloid originally isolated from the plant Dichroa febrifuga, has a long history in traditional Chinese medicine for treating malaria-like fevers.[1][2] Its potent antimalarial activity against Plasmodium falciparum, the deadliest species of malaria parasite, has been well-documented.[1][2][3][4] However, its clinical development has been hampered by significant side effects, including gastrointestinal distress and liver toxicity.[1][3][5][6][7] This has spurred research into synthetic analogues of febrifugine with improved therapeutic indices. This technical guide provides an in-depth overview of the mechanism of action of febrifugine and its derivatives against P. falciparum, summarizes key quantitative data on their efficacy, details common experimental protocols for their evaluation, and presents visual workflows and pathways to aid in understanding.

Mechanism of Action

Recent research has definitively identified the molecular target of febrifugine and its synthetic analogues, such as halofuginone, in Plasmodium falciparum.[8][9]

2.1 Inhibition of Cytoplasmic Prolyl-tRNA Synthetase (PfcPRS)

Febrifugine and its derivatives function by inhibiting the cytoplasmic prolyl-tRNA synthetase (PfcPRS) of the malaria parasite.[8][9][10][11] This enzyme is crucial for protein synthesis, as it is responsible for attaching the amino acid proline to its corresponding transfer RNA (tRNA). By binding to the PfcPRS, febrifugine competitively inhibits proline, leading to an accumulation of uncharged tRNAPro.[12]

2.2 Induction of Amino Acid Starvation Response (AAR)

The inhibition of PfcPRS mimics a state of proline starvation within the parasite, which in turn activates the amino acid starvation response (AAR) pathway.[8][9] This cellular stress response pathway is a key factor in the antimalarial effect of febrifugine. The AAR pathway has also been observed to be activated in mammalian cells upon treatment with febrifugine derivatives.[8]

2.3 Dual-Stage Activity

Importantly, febrifugine and its analogues have demonstrated activity against both the asexual blood stages and the liver stages of the malaria parasite, making them potential dual-stage antimalarials.[8][9] A newer analogue, halofuginol, has shown high efficacy against both stages in a mouse model of malaria with better tolerability than febrifugine and halofuginone.[8][9]

Quantitative Data: In Vitro Efficacy

The following table summarizes the 50% inhibitory concentrations (IC50) and 50% effective concentrations (EC50) of febrifugine and its analogues against various strains of P. falciparum.

| Compound | P. falciparum Strain | IC50 / EC50 | Reference |

| Febrifugine | Dd2 | ~5-fold increase in IC50 with added proline | [12] |

| Halofuginone | Dd2 | ~7-fold increase in IC50 with added proline | [12] |

| Febrifugine Analogues (10 total) | Not specified | 0.141 to 290 ng/ml (IC50) | [1][13] |

| 3''-keto derivative of febrifugine (7) | Not specified | 2.0 x 10-8 M (EC50) | [2] |

| Reduction product of febrifugine (8) | Not specified | 2.0 x 10-8 M (EC50) | [2] |

| Cyclic derivative of febrifugine (9) | Not specified | 3.7 x 10-9 M (EC50) | [2] |

| Cyclic derivative of febrifugine (10) | Not specified | 8.6 x 10-9 M (EC50) | [2] |

| Febrifugine Analogues (compounds 1-5) | 3D7, TM6, K1, V1S | Comparable to febrifugine | [5] |

| Febrifugine Analogues | D6 (chloroquine-sensitive) | Superior to febrifugine | [3] |

| Febrifugine Analogues | W2 (chloroquine-resistant) | Superior to febrifugine | [3] |

| Febrifugine Analogues | T96 (chloroquine-sensitive) | Strong inhibition | [14] |

| Febrifugine Analogues | K1 (chloroquine-resistant) | Strong inhibition | [14] |

Experimental Protocols

Several standardized assays are employed to determine the in vitro efficacy of antimalarial compounds against P. falciparum.

4.1 Parasite Culture

P. falciparum strains are maintained in continuous culture in human erythrocytes.[15] The culture medium is typically RPMI 1640 supplemented with L-glutamine, hypoxanthine, HEPES, gentamicin, sodium bicarbonate, and either human serum or a serum substitute like Albumax.[15] Cultures are maintained at 37°C in a low-oxygen environment (e.g., 5% CO2, 5% O2, 90% N2). Parasite synchronization at the ring stage is often performed using methods like sorbitol treatment.[16]

4.2 In Vitro Drug Susceptibility Assays

4.2.1 SYBR Green I-Based Fluorescence Assay

This high-throughput assay measures parasite DNA content as an indicator of parasite growth.[17][18][19][20][21]

-

Principle: The SYBR Green I dye intercalates with DNA, and the resulting fluorescence is proportional to the amount of parasitic DNA.[19]

-

Procedure:

-

Synchronized ring-stage parasites are cultured in 96-well plates with serial dilutions of the test compound for 72 hours.[22]

-

A lysis buffer containing SYBR Green I is added to each well.

-

After incubation in the dark, fluorescence is measured using a microplate reader with excitation and emission wavelengths typically around 485 nm and 530 nm, respectively.[20]

-

The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.

-

4.2.2 Parasite Lactate Dehydrogenase (pLDH) Assay

This colorimetric assay measures the activity of a parasite-specific enzyme, lactate dehydrogenase.[23][24][25]

-

Principle: The pLDH enzyme can utilize the substrate 3-acetyl pyridine NAD (APAD), while human LDH does so at a much slower rate. The production of APADH is measured spectrophotometrically.[25]

-

Procedure:

-

Parasites are cultured with the test compound as described above.

-

Following incubation, red blood cells are lysed (e.g., by freeze-thaw cycles).[26]

-

A reaction mixture containing a Malstat reagent and NBT/PES is added.

-

The activity of pLDH is determined by measuring the absorbance at a specific wavelength (e.g., 650 nm).

-

IC50 values are then determined.

-

4.2.3 [3H]Hypoxanthine Incorporation Assay

This traditional radioisotopic method measures the incorporation of a radiolabeled nucleic acid precursor into the parasite's DNA.[1][27]

-

Principle: P. falciparum salvages purines from the host for nucleic acid synthesis. The amount of incorporated [3H]hypoxanthine is a direct measure of parasite proliferation.[27]

-

Procedure:

-

Parasites are cultured with the test compound in 96-well plates.

-

[3H]hypoxanthine is added to each well, and the plates are incubated for an additional 24-48 hours.

-

The cells are harvested onto filter mats, and the incorporated radioactivity is measured using a liquid scintillation counter.

-

The IC50 is calculated based on the reduction in radioactivity compared to untreated controls.

-

Visualizations

5.1 Signaling Pathway of Febrifugine in P. falciparum

References

- 1. Antimalarial Activities and Therapeutic Properties of Febrifugine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potent antimalarial febrifugine analogues against the plasmodium malaria parasite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of febrifugine analogues as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolites of febrifugine and its synthetic analogue by mouse liver S9 and their antimalarial activity against Plasmodium malaria parasite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Febrifugine analogue compounds: synthesis and antimalarial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of febrifugine analogues as potential antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of febrifugine analogues as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Cytoplasmic Prolyl-tRNA Synthetase of the Malaria Parasite is a Dual-Stage Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The cytoplasmic prolyl-tRNA synthetase of the malaria parasite is a dual-stage target of febrifugine and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The cytoplasmic prolyl-tRNA synthetase of the malaria parasite is a dual-stage target of febrifugine and its analogs. | Broad Institute [broadinstitute.org]

- 11. The cytoplasmic prolyl-tRNA synthetase of the malaria parasite is a dual-stage target of febrifugine and its analogs [scholarworks.indianapolis.iu.edu]

- 12. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimalarial activities and therapeutic properties of febrifugine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mmv.org [mmv.org]

- 16. Frontiers | Sensitive Immunoassay Detection of Plasmodium Lactate Dehydrogenase by Inductively Coupled Plasma Mass Spectrometry [frontiersin.org]

- 17. journals.asm.org [journals.asm.org]

- 18. journals.asm.org [journals.asm.org]

- 19. webs.iiitd.edu.in [webs.iiitd.edu.in]

- 20. iddo.org [iddo.org]

- 21. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Parasite lactate dehydrogenase assay to determine inhibition against the early and late stage P. falciparum gametocytes [bio-protocol.org]

- 24. academic.oup.com [academic.oup.com]

- 25. Measurement of the lactate dehydrogenase activity of Plasmodium falciparum as an assessment of parasitemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Parasite growth quantification by lactate dehydrogenase assay [bio-protocol.org]

- 27. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

The Anticancer Potential of Febrifugine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Febrifugine, a quinazolinone alkaloid originally isolated from the roots of the Blue Evergreen Hydrangea (Dichroa febrifuga), has a long history in traditional Chinese medicine as an antimalarial agent.[1][2][3] Its halogenated derivative, Halofuginone, has been investigated for various therapeutic applications, including in cancer and fibrotic diseases.[1][4] Recent research has shed light on the direct anticancer properties of Febrifugine and its derivatives, revealing specific molecular mechanisms that position it as a promising candidate for novel oncology therapeutics. This technical guide provides an in-depth overview of the current understanding of Febrifugine dihydrochloride's anticancer potential, focusing on its mechanisms of action, experimental data, and key signaling pathways.

Core Mechanism of Action: Targeting Protein Synthesis and Stress Response

The primary molecular target of Febrifugine and its derivatives in eukaryotic cells is the glutamyl-prolyl-tRNA synthetase (EPRS).[1][2] By competitively inhibiting the prolyl-tRNA synthetase (PRS) activity of this enzyme, Febrifugine mimics a state of proline starvation.[1] This inhibition leads to an accumulation of uncharged prolyl-tRNA, which in turn activates the Amino Acid Response (AAR) pathway, a critical cellular stress response mechanism.[1][2][4]

Activation of the AAR pathway is a central event in Febrifugine's anticancer activity. This pathway is mediated by the kinase General Control Nonderepressible 2 (GCN2), which phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).[5] This phosphorylation leads to the preferential translation of Activating Transcription Factor 4 (ATF4), a key regulator of genes involved in amino acid synthesis, transport, and stress responses.[6][7] The GCN2-eIF2α-ATF4 pathway is crucial for tumor cell survival under conditions of nutrient deprivation, making it an attractive target for cancer therapy.[6][7]

Anticancer Activity: In Vitro and In Vivo Evidence

This compound has demonstrated significant anticancer activity against various cancer cell lines, most notably bladder and prostate cancer. Its effects are multifaceted, encompassing inhibition of cell proliferation, induction of apoptosis, and suppression of critical metabolic pathways.

Data Presentation: Quantitative Analysis

| Model System | Compound | Metric | Value | Conditions | Reference |

| Bladder Cancer (T24 cells) | Febrifugine | IC50 | 0.02 µM | 48 h treatment | [5][8][9] |

| Bladder Cancer (SW780 cells) | Febrifugine | IC50 | 0.018 µM | 48 h treatment | [5][8][9] |

| Prostate Cancer (PC-3 cells) | Febrifugine | Cytotoxicity | Strong activity | - | [10] |

| Healthy Prostate (WPMY-1 cells) | Febrifugine | Cytotoxicity | Active (non-selective) | - | [10] |

| Bladder Cancer Xenograft | Febrifugine | Tumor Inhibition | Effective inhibition | 0.1 mg/kg; p.o.; every 3 days; 10 doses | [5] |

Key Anticancer Effects in Bladder Cancer

In bladder cancer cells, Febrifugine's anticancer activity is attributed to three primary effects:

-

Inhibition of Cell Proliferation and DNA Synthesis : Febrifugine effectively halts the growth of bladder cancer cells.[8] Studies show that treatment increases the number of cells in the G1 phase while decreasing the number in the G2 phase, indicating cell cycle arrest.[5] This is coupled with a direct suppression of DNA synthesis.[5][8]

-

Induction of Apoptosis : The compound promotes programmed cell death in cancer cells, a crucial mechanism for eliminating malignant cells.[5][8]

-

Suppression of Steroidogenesis : Transcriptome analysis has revealed that Febrifugine downregulates key factors involved in steroid production.[8] These include the low-density lipoprotein receptor-associated protein, lanosterol synthase, and 7-dehydrocholesterol reductase.[5][8] By inhibiting intracellular steroid synthesis, Febrifugine disrupts metabolic pathways that bladder cancer cells may depend on for growth.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols for key experiments cited in the research.

Cell Proliferation and Cytotoxicity Assay (Resazurin-based)

This assay measures cell viability to determine the cytotoxic effects of a compound.

-

Cell Seeding : Plate cancer cell lines (e.g., T24, SW780, PC-3) and non-cancer control cells (e.g., WPMY-1) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment : Treat cells with a serial dilution of this compound (e.g., 0-0.225 µM) for a specified duration (e.g., 48 hours).[5] Include vehicle-only controls.

-

Resazurin Addition : Add resazurin solution to each well and incubate for 2-4 hours. Viable cells will reduce resazurin to the fluorescent resorufin.

-

Measurement : Measure the fluorescence intensity using a plate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.[10]

Cell Cycle Analysis

This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle.

-

Cell Treatment : Culture cells (e.g., T24) and treat with various concentrations of Febrifugine (e.g., 0.05-0.2 µM) for 24 hours.[5]

-

Cell Harvesting : Harvest cells by trypsinization, wash with phosphate-buffered saline (PBS), and fix in cold 70% ethanol overnight at -20°C.

-

Staining : Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry : Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis : Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software. An increase in the G1 population and a decrease in the G2 population would be indicative of G1 arrest.[5]

In Vivo Bladder Cancer Xenograft Study

This animal model assesses the in vivo efficacy of the compound against tumor growth.

-

Animal Model : Utilize immunodeficient mice, such as BALB/c nude mice.[5]

-

Tumor Cell Implantation : Subcutaneously inject a suspension of human bladder cancer cells (e.g., T24) into the flank of each mouse.

-

Tumor Growth and Grouping : Monitor tumor growth. Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Compound Administration : Administer this compound orally (p.o.) to the treatment group at a specified dose and schedule (e.g., 0.1 mg/kg, once every 3 days for 10 doses).[5] The control group receives the vehicle.

-

Monitoring : Regularly measure tumor volume and body weight throughout the study.

-

Endpoint and Analysis : At the end of the study, euthanize the mice, excise the tumors, and weigh them. Analyze the difference in tumor growth between the treated and control groups to determine the compound's efficacy. The results from animal experiments have confirmed that Febrifugine can inhibit tumor growth.[8]

Conclusion and Future Directions

This compound has emerged as a compelling anticancer agent with a well-defined molecular target and multiple downstream effects. Its ability to induce the amino acid starvation response, inhibit cell proliferation, trigger apoptosis, and disrupt steroid metabolism highlights its potential, particularly in malignancies like bladder cancer. The low nanomolar to micromolar efficacy observed in vitro and the positive results from in vivo models provide a strong foundation for further development.[5][8]

Future research should focus on several key areas:

-

Selectivity and Toxicity : While potent, some studies note a lack of selective toxicity between cancer and healthy cell lines, which is a common challenge.[10] Further investigation into its therapeutic window and potential side effects is essential.

-

Broadening the Scope : The efficacy of Febrifugine should be evaluated across a wider range of cancer types to identify other malignancies that may be sensitive to its unique mechanism of action.

-

Combination Therapies : Investigating Febrifugine in combination with other chemotherapeutic agents or targeted therapies could reveal synergistic effects and provide strategies to overcome potential drug resistance.

-

Derivative Optimization : The development of analogues, such as Halofuginone, has shown that the core structure of Febrifugine can be modified to improve its therapeutic index.[11] Continued medicinal chemistry efforts could yield next-generation compounds with enhanced efficacy and safety profiles.

References

- 1. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimalarial activities and therapeutic properties of febrifugine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The GCN2-ATF4 pathway is critical for tumour cell survival and proliferation in response to nutrient deprivation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The GCN2-ATF4 pathway is critical for tumour cell survival and proliferation in response to nutrient deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of anticancer function of Febrifugine: Inhibition of cell proliferation, induction of apoptosis and suppression steroid synthesis in bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. DSpace [research-repository.griffith.edu.au]

- 11. The cytoplasmic prolyl-tRNA synthetase of the malaria parasite is a dual-stage target of febrifugine and its analogs. | Broad Institute [broadinstitute.org]

Febrifugine Dihydrochloride: A Technical Guide for Researchers in Visceral Leishmaniasis Drug Development

An In-depth Review of Preclinical Data, Mechanism of Action, and Experimental Protocols

Introduction

Visceral leishmaniasis (VL), a severe systemic disease caused by the protozoan parasite Leishmania donovani, remains a significant global health challenge. The limitations of current therapies, including toxicity, emerging resistance, and parenteral administration, necessitate the urgent development of novel, safe, and effective oral antileishmanial agents. Febrifugine, a quinazolinone alkaloid originally isolated from the plant Dichroa febrifuga, and its salt form, febrifugine dihydrochloride, have emerged as promising candidates. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and key experimental protocols related to the investigation of this compound for the treatment of visceral leishmaniasis, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound exhibits a dual mechanism of action against Leishmania donovani, targeting both protein synthesis and the parasite's antioxidant defense system. This multi-pronged attack contributes to its potent antileishmanial activity.

1. Inhibition of Prolyl-tRNA Synthetase (ProRS): The primary molecular target of febrifugine and its derivatives is prolyl-tRNA synthetase (ProRS), a crucial enzyme in protein biosynthesis.[1][2] ProRS is responsible for attaching the amino acid proline to its corresponding transfer RNA (tRNA), a process known as aminoacylation or tRNA charging. Febrifugine acts as a competitive inhibitor, binding to the active site of ProRS and preventing the formation of prolyl-tRNA.[2] This inhibition leads to an accumulation of uncharged tRNAPro, triggering an amino acid starvation response within the parasite, which ultimately halts protein synthesis and leads to cell death.[1][2]

2. Targeting the Antioxidant System and Induction of Oxidative Stress: A secondary mechanism involves the disruption of the parasite's unique antioxidant defense system, which is centered around the trypanothione pathway. Febrifugine has been shown to have a high binding affinity for trypanothione reductase (TR), a key enzyme in this pathway.[3][4] Inhibition of TR leads to an increase in intracellular reactive oxygen species (ROS), inducing oxidative stress.[3][5] This surge in ROS can damage cellular components, including DNA, proteins, and lipids, and trigger apoptosis-like cell death in L. donovani promastigotes.[3][5]

Preclinical Data

The preclinical efficacy of this compound has been evaluated in both in vitro and in vivo models of visceral leishmaniasis. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Activity of this compound against Leishmania donovani

| Parameter | Value | Cell Type | Reference |

| IC50 | 7.16 ± 1.39 nM | L. donovani promastigotes | [3] |

| CC50 | 451 ± 12.73 nM | Mammalian cells | [3] |

| Selectivity Index (SI) | ~63 | (CC50 / IC50) | [3] |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Visceral Leishmaniasis

| Treatment Group | Parasite Load Reduction (%) | Organ | Animal Model | Reference |

| This compound | 62% | Spleen | BALB/c mice | [3] |

| Miltefosine (Control) | 55% | Spleen | BALB/c mice | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound against Leishmania donovani.